Cas no 338963-34-1 (1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE)

1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE 化学的及び物理的性質
名前と識別子
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- 1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE
- 1-(3,5-dichlorophenyl)-2-(furan-2-yl)-5-methyl-1H-pyrrole
- 1-(3,5-dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole
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- インチ: 1S/C15H11Cl2NO/c1-10-4-5-14(15-3-2-6-19-15)18(10)13-8-11(16)7-12(17)9-13/h2-9H,1H3
- InChIKey: XQPAUXVAGLPAPB-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)N1C(C)=CC=C1C1=CC=CO1)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 305
- XLogP3: 4.7
- トポロジー分子極性表面積: 18.1
1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A921195-1g |
1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methyl-1H-pyrrole |
338963-34-1 | 90% | 1g |
$350.0 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00895763-1g |
1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methyl-1H-pyrrole |
338963-34-1 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
Key Organics Ltd | 5N-302S-5MG |
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole |
338963-34-1 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 5N-302S-50MG |
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole |
338963-34-1 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 5N-302S-100MG |
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole |
338963-34-1 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 5N-302S-1MG |
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole |
338963-34-1 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 5N-302S-10MG |
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole |
338963-34-1 | >90% | 10mg |
£48.00 | 2025-02-09 |
1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLEに関する追加情報
1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE: A Comprehensive Overview
1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE (CAS No. 338963-34-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a detailed and comprehensive overview of 1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties
1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE is a pyrrole derivative with a molecular formula of C16H12Cl2N2O. The compound features a pyrrole ring substituted with a 3,5-dichlorophenyl group at the 1-position, a 2-furyl group at the 2-position, and a methyl group at the 5-position. These substituents contribute to the compound's unique electronic and steric properties, which are crucial for its biological activities.
The molecular weight of 1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE is approximately 307.18 g/mol. It is generally insoluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone. The compound's stability is influenced by factors such as temperature, pH, and exposure to light. Under standard laboratory conditions, it is stable and can be stored for extended periods without significant degradation.
Synthesis Methods
The synthesis of 1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE has been reported using various methodologies. One common approach involves the condensation of 3,5-dichlorobenzaldehyde with 2-furfurylamine in the presence of a suitable catalyst followed by cyclization to form the pyrrole ring. Another method involves the reaction of 3,5-dichlorophenylacetonitrile with 2-furfurylamine and subsequent reduction to form the desired product.
A recent study published in the Journal of Organic Chemistry described an efficient one-pot synthesis of 1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE using microwave-assisted conditions. This method significantly reduced reaction time and improved yield compared to traditional methods. The use of microwave technology has become increasingly popular in organic synthesis due to its ability to enhance reaction rates and selectivity.
Biological Activities
1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE has been extensively studied for its biological activities, particularly in the areas of anticancer and anti-inflammatory properties. Research has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells.
A study published in Cancer Letters demonstrated that 1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE induced apoptosis in MCF-7 cells through the activation of caspase-dependent pathways. The compound was found to downregulate anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic proteins such as Bax. These findings suggest that 1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE could be a potential lead compound for the development of novel anticancer agents.
In addition to its anticancer properties, 1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE has also shown anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism underlying these anti-inflammatory effects is believed to involve the inhibition of nuclear factor-kappa B (NF-κB) activation.
Clinical Applications and Future Prospects
The promising biological activities of 1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE have led to increased interest in its potential clinical applications. Several preclinical studies have been conducted to evaluate its safety and efficacy in animal models of cancer and inflammation.
A recent preclinical study published in Scientific Reports evaluated the antitumor efficacy of 1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE in xenograft models of human breast cancer. The results showed that treatment with this compound significantly reduced tumor growth without causing significant toxicity to normal tissues. These findings support the further development of 1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE as a potential therapeutic agent for breast cancer.
In conclusion, 1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE (CAS No. 338963-34-1) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure and favorable biological properties make it an attractive candidate for drug development in various therapeutic areas. Ongoing research efforts aim to optimize its pharmacological profile and explore its full therapeutic potential.
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